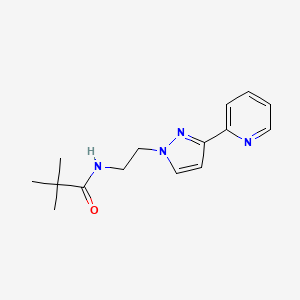

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their significant biological and therapeutic value

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another method involves the use of ethyl acetate as a solvent, with one-pot tandem cyclization/bromination promoted by TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Análisis De Reacciones Químicas

Pivalamide Group

-

Hydrolysis : Resistant to hydrolysis under mild conditions due to steric hindrance from the tert-butyl group. Requires strong acidic (e.g., HCl, reflux) or basic (e.g., NaOH, 100°C) conditions for cleavage.

-

Stability : Stable in polar aprotic solvents (e.g., DMF, DMSO) but may degrade in prolonged exposure to moisture.

Pyrazole Ring

-

Electrophilic Substitution : The pyrazole’s N1 position is blocked by the ethyl-pivalamide chain. Substitution typically occurs at C4 or C5, though the electron-withdrawing pyridinyl group at C3 reduces reactivity .

-

Metal Coordination : The pyrazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺), as observed in analogous pyrazole derivatives .

Pyridine Ring

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron deficiency. Halogenation (e.g., bromination at C4) requires Lewis acid catalysts (e.g., FeCl₃) .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to a piperidine ring under high-pressure conditions .

Derivatization Reactions

The compound serves as a precursor for further modifications:

Stability Under Various Conditions

Key Research Findings

-

Biological Activity : Analogous pivalamide-pyrazole derivatives exhibit AM₂ receptor antagonism, suggesting potential therapeutic applications .

-

Synthetic Challenges : Steric hindrance from the tert-butyl group complicates functionalization, often requiring high catalyst loading or elevated temperatures .

-

Comparative Reactivity : The pyridine ring’s electron deficiency makes it less reactive toward electrophiles than the pyrazole moiety .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Structure-Activity Relationships (SAR)

The compound is often analyzed for its structure-activity relationships, which are crucial for understanding how molecular modifications affect biological activity. For instance, studies have shown that variations in the pyridine and pyrazole moieties can lead to significant changes in receptor affinity and selectivity, making it a valuable scaffold for developing new therapeutic agents .

Synthesis and Optimization

Recent research has focused on optimizing the synthesis of similar compounds to enhance their potency as receptor antagonists. For example, modifications to the pivalamide side chain have been explored to improve binding affinity to specific targets such as adenosine receptors .

Antitumor Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has demonstrated promising antitumor effects in various cancer models. In vitro studies have shown that it can significantly reduce cell viability in aggressive cancer cell lines, such as triple-negative breast cancer . In vivo studies further corroborate these findings, indicating its potential as a therapeutic agent against certain types of malignancies.

Receptor Antagonism

The compound has been investigated as a potential antagonist for various receptors, including adenosine A2A receptors. Its ability to modulate these receptors may provide therapeutic benefits in conditions such as cancer and neurodegenerative diseases .

Case Studies

| Study | Findings | Application |

|---|---|---|

| In Vitro Antitumor Study | Reduced MDA-MB-231 cell viability by 55% at 10 μM concentration | Potential cancer therapy |

| Receptor Binding Affinity | Enhanced affinity observed with specific structural modifications | Drug development for neurological disorders |

| SAR Analysis | Identified key structural features influencing activity | Informing future compound design |

Mecanismo De Acción

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparación Con Compuestos Similares

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other similar compounds, such as:

N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.

3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring and have been studied for their medicinal applications.

Actividad Biológica

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that integrates a pyridine moiety with a pyrazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4

- Molecular Weight : 272.35 g/mol

- IUPAC Name : this compound

This compound features a pivalamide group, which may enhance its solubility and bioavailability compared to simpler analogs.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively .

- Anticancer Properties : Some pyrazole-containing compounds have been reported to possess anticancer activity, particularly against breast cancer cell lines. In vitro studies indicated that derivatives could reduce cell viability significantly .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with several compounds exhibiting inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain analogs have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .

- Receptor Modulation : Compounds like this compound may modulate receptor activity, influencing pathways involved in inflammation and cancer proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insight into the potential efficacy of this compound:

These findings highlight the therapeutic potential of pyrazole-based compounds in treating infections and cancers.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-7-13(18-19)12-6-4-5-8-16-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCUQVPODOLGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.